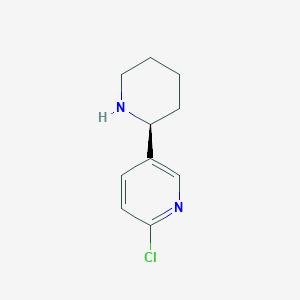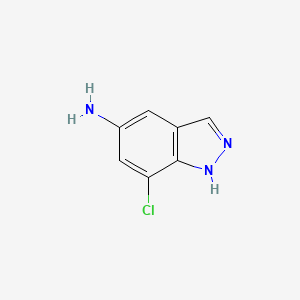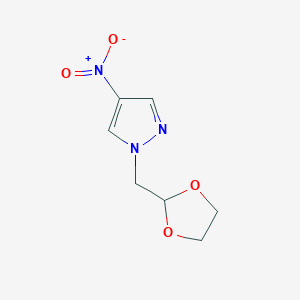
1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Chlorobenzyl)piperazine” is a chemical compound used in laboratory settings . It’s also known by its CAS number 23145-91-7 . “1-(3-Chlorophenyl)piperazine” is another related compound with the CAS number 6640-24-0 .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride” were not found, piperazine derivatives can be synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-(3-Chlorobenzyl)piperazine” is available as a 2D Mol file . The molecular formula is C11H15ClN2 .Physical And Chemical Properties Analysis
“1-(3-Chlorobenzyl)piperazine” has a density of 1.1±0.1 g/cm3, a boiling point of 303.7±27.0 °C at 760 mmHg, and a flash point of 137.5±23.7 °C .Aplicaciones Científicas De Investigación
Environmental Remediation
Chlorobenzenes, including compounds structurally related to 1-(3-Chlorobenzyl)-1,2,3,4-tetrahydroquinoxaline dihydrochloride, have been identified as persistent environmental contaminants. Research by Adrian et al. (2000) focuses on the microbial transformation of chlorobenzenes under anaerobic conditions, highlighting the potential for bioremediation strategies in tackling pollution caused by chlorinated compounds (Adrian, Szewzyk, Wecke, & Görisch, 2000).
Antioxidant Activity
The antioxidant properties of tetrahydroquinoxalines, closely related to this compound, have been evaluated, with findings suggesting significant potential. Nishiyama et al. (2003) discovered that certain tetrahydroquinoxalines exhibit higher antioxidant activity compared to conventional antioxidants, indicating their usefulness in polymer stabilization and potentially in pharmaceutical applications targeting oxidative stress (Nishiyama, Hashiguchi, Sakata, & Sakaguchi, 2003).
Asymmetric Synthesis
The synthesis of chiral tetrahydroquinoxalines is critical for pharmaceutical development due to their presence in various bioactive compounds. Tang et al. (2009) demonstrated a practical method for the asymmetric hydrogenation of quinoxalines, leading to enantioenriched tetrahydroquinoxalines. This method is pivotal for the synthesis of compounds with potential pharmaceutical applications, including vasopressin V2 receptor antagonists and cholesteryl ester transfer protein inhibitors (Tang, Xu, Fan, Wang, Fan, Zhou, Lam, & Chan, 2009).
Metal-Free Synthesis Approaches
Pan et al. (2018) developed a metal-free tandem cyclization/hydrosilylation method for constructing tetrahydroquinoxalines from readily available starting materials. This approach not only offers a step-economical route to 1,2,3,4-tetrahydroquinoxalines but also exhibits a high degree of functional group tolerance, making it an attractive method for synthesizing a wide range of substituted tetrahydroquinoxalines (Pan, Chen, Xu, Zhao, Han, Li, Xu, Fan, & Xiao, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
A structurally similar compound, 3-chlorobenzyl-linked 1,9-diazaspiro[55]undecane derivatives, has been reported to inhibit dengue virus type 2 (DENV2) by targeting NS5-methyltransferase .
Mode of Action
Benzene derivatives, which are structurally related, undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The inhibition of ns5-methyltransferase by a similar compound suggests that it may interfere with the replication of dengue virus .
Result of Action
The inhibition of ns5-methyltransferase by a similar compound suggests that it may prevent the replication of dengue virus .
Propiedades
IUPAC Name |
4-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-quinoxaline;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2.2ClH/c16-13-5-3-4-12(10-13)11-18-9-8-17-14-6-1-2-7-15(14)18;;/h1-7,10,17H,8-9,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUVCWWYSCGMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2N1)CC3=CC(=CC=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718809 |
Source


|
| Record name | 1-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
939760-06-2 |
Source


|
| Record name | 1-[(3-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)







![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)
